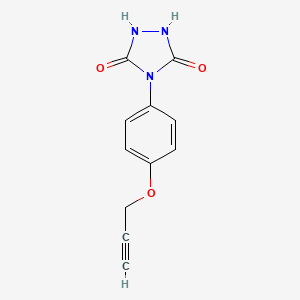
PTAD-Alkyne
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of PTAD-Alkyne involves the activation of PTAD (4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione) by stirring it in a 1:0.98 molar ratio with 1,3-dibromo-5,5-dimethylhydantoin in an organic solvent such as dimethylformamide or acetonitrile. The activation is indicated by a color change from colorless to deep red .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same activation and reaction conditions as in laboratory settings. The process is optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: PTAD-Alkyne primarily undergoes bioconjugation reactions, specifically copper-catalyzed azide-alkyne click chemistry reactions. This reaction is highly selective and efficient, making it ideal for modifying biomolecules .
Common Reagents and Conditions:
Reagents: Copper(I) catalysts, azide-containing compounds or biomolecules.
Major Products: The major products of these reactions are bioconjugates, such as proteins modified with polyethylene glycol chains or antibody-drug conjugates .
Scientific Research Applications
PTAD-Alkyne has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of PTAD-Alkyne involves the selective modification of tyrosine residues on proteins. The terminal alkyne group of this compound reacts with azide-containing compounds through copper-catalyzed azide-alkyne click chemistry. This reaction forms a stable triazole linkage, which is resistant to pH and temperature extremes as well as blood plasma .
Comparison with Similar Compounds
PTAD-Azide: Another derivative of PTAD used for bioconjugation through azide-alkyne click chemistry.
PTAD-Ketone: Used for bioconjugation through oxime formation reactions.
Uniqueness: PTAD-Alkyne is unique in its ability to selectively modify tyrosine residues with a terminal alkyne, allowing for subsequent modifications through click chemistry. This specificity and efficiency make it a valuable tool in various fields of research .
Properties
IUPAC Name |
4-(4-prop-2-ynoxyphenyl)-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-2-7-17-9-5-3-8(4-6-9)14-10(15)12-13-11(14)16/h1,3-6H,7H2,(H,12,15)(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJYYZNVZZKSCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)N2C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




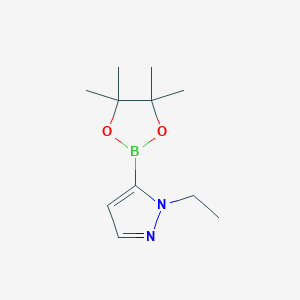

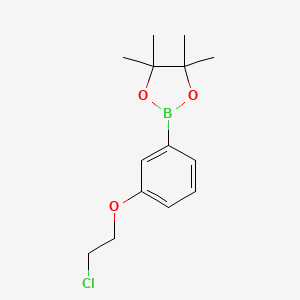

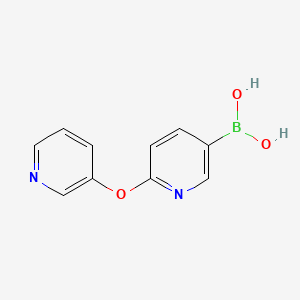

![4,6-Difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1422126.png)
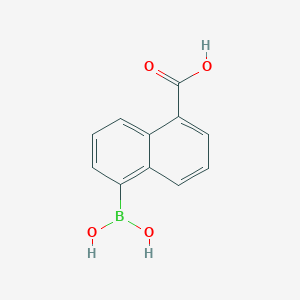
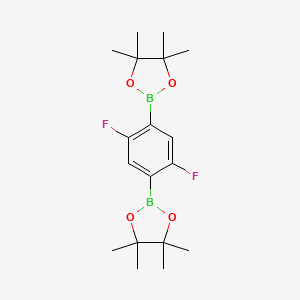
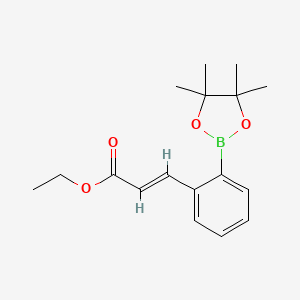
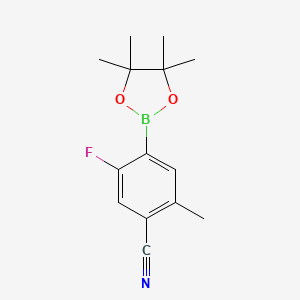
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol](/img/structure/B1422133.png)
